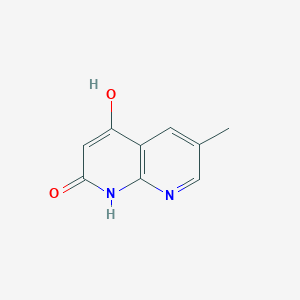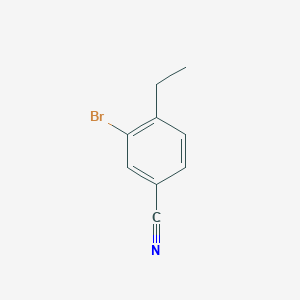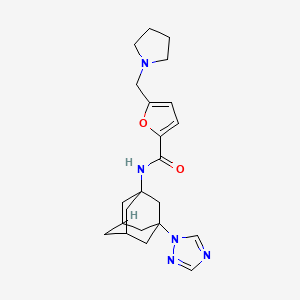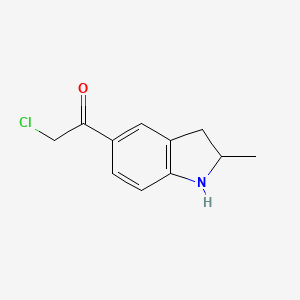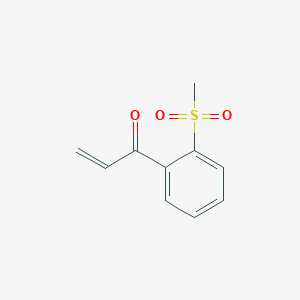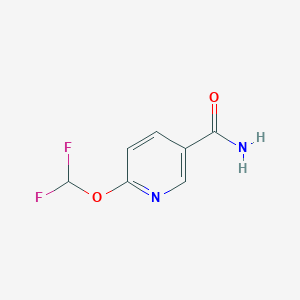
6-(Difluoromethoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a difluoromethoxy group attached to the nicotinamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)nicotinamide typically involves the introduction of the difluoromethoxy group to the nicotinamide structure. One common method involves the reaction of 6-hydroxy-nicotinamide with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the difluoromethoxy group.
Applications De Recherche Scientifique
6-(Difluoromethoxy)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions. The difluoromethoxy group can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Difluoromethoxy)nicotinic acid
- 6-(Difluoromethoxy)nicotinaldehyde
- 6-(Difluoromethoxy)nicotinonitrile
Uniqueness
6-(Difluoromethoxy)nicotinamide is unique due to its specific structure and the presence of the difluoromethoxy group This group imparts distinct chemical and biological properties, making it different from other similar compounds
Propriétés
Formule moléculaire |
C7H6F2N2O2 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
6-(difluoromethoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)13-5-2-1-4(3-11-5)6(10)12/h1-3,7H,(H2,10,12) |
Clé InChI |
VXPSEWWCOOZXCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


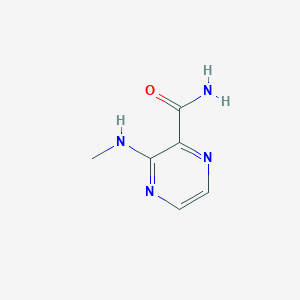
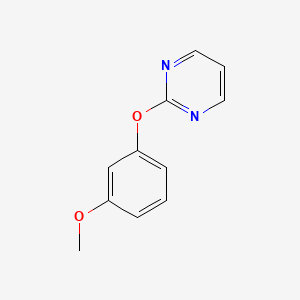
![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
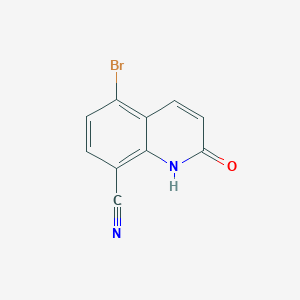
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
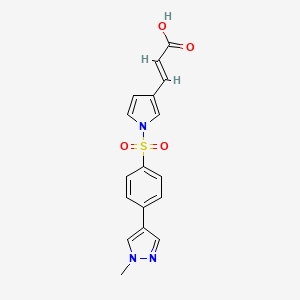
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
